Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate
Overview
Description
“Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate” is a chemical compound that is a crucial intermediate for the production of agents studying cardiovascular diseases and diabetes . It is also known as "2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate” involves glycoside-bond formation . The activation of the anomeric center remains difficult due to the presence of the electron-withdrawing C-5 carboxylic group . The synthesis of uronic acid glycosides is particularly challenging because of this . Different methodologies have been investigated to overcome this drawback and to develop general strategies allowing the synthesis of uronic acid glycosides of biological importance and of complex oligosaccharides in a regio- and stereoselective manner .Molecular Structure Analysis
The molecular structure of “Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate” is represented by the formula C28H24O10 . The pyranose ring was found to be in a twist-boat conformation in the solid state .Chemical Reactions Analysis
In uronidation reactions, uronic acids are attached to an aglycone through the anomeric carbon atom forming O-glycosidic bonds . The synthesis of uronic acid glycosides is particularly challenging because the presence of the C-5 carboxylic group decreases the reactivity at the anomeric position .Scientific Research Applications
Synthesis of Glycosides
This compound is utilized in the synthesis of glycosides, particularly those involving uronic acids like glucuronic, galacturonic, and mannuronic acids . These glycosides are significant due to their presence in biologically active compounds such as glycosaminoglycans, pectins, and carrageenans.
Drug Development
Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate serves as a precursor in the synthesis of various drugs . It’s particularly crucial in the development of medications targeting diseases like diabetes and cancer.
Prodrug Synthesis
The compound is involved in the synthesis of prodrugs . Prodrugs are medications designed to be metabolized into a pharmacologically active drug once inside the body, enhancing the treatment’s effectiveness.
Oligosaccharide Assembly
It plays a role in the assembly of complex oligosaccharides . Oligosaccharides have numerous functions, including serving as recognition molecules in cell-cell interactions and contributing to the structure of cell membranes.
Stereoselective Synthesis
The compound is used in stereoselective synthesis processes to create molecules with specific spatial arrangements . This is vital for the production of compounds with desired biological activities.
Biomedical Research
In biomedical research, this compound is extensively employed for studying various ailments, including metabolic disorders and infectious diseases .
Analytical Chemistry
It’s used in analytical chemistry to study the properties of uronic acids and their derivatives, which are important in understanding the metabolism of many drugs and endogenous compounds .
Material Science
Lastly, it finds application in material science, particularly in the synthesis of polymers derived from natural sources, which have potential uses in biodegradable materials .
properties
IUPAC Name |
methyl (2S,3S,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKDUIQLRJYBH-LYKLCEDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437371 | |
Record name | Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate | |
CAS RN |
50767-71-0 | |
Record name | Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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